3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound featuring a fused triazolo-thiadiazine core. This scaffold is characterized by a 1,2,4-triazole ring fused to a 1,3,4-thiadiazine ring, with substituents at positions 3 and 4. The chlorodifluoromethyl group at position 3 introduces electronegative and lipophilic properties, while the 2,4-difluorophenyl moiety at position 6 enhances aromatic interactions and metabolic stability. Such structural features are critical for pharmacological activity, particularly in antimicrobial, anticancer, and anti-inflammatory applications .
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF4N4S/c12-11(15,16)9-17-18-10-20(9)19-8(4-21-10)6-2-1-5(13)3-7(6)14/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXOYSUZHPBORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C(F)(F)Cl)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of triazole derivatives with thiadiazine precursors. One efficient method is a one-pot catalyst-free procedure at room temperature, which involves the reaction of dibenzoylacetylene and triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the one-pot synthesis method mentioned above could be adapted for larger-scale production due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo-thiadiazine scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Triazolo-Thiadiazine Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity Chlorodifluoromethyl vs. Trifluoromethyl: The chlorodifluoromethyl group (CF2Cl) in the target compound may confer higher metabolic stability compared to trifluoromethyl (CF3) derivatives due to reduced susceptibility to enzymatic oxidation . Fluorinated Aromatic Rings: The 2,4-difluorophenyl substituent enhances binding to hydrophobic pockets in target proteins (e.g., tubulin or kinase enzymes) compared to non-fluorinated analogs like 6-phenyl derivatives .
Antimicrobial Activity
- Compounds with electron-withdrawing groups (e.g., Cl, CF2Cl) at position 3 exhibit superior antimicrobial activity. For example, 3-(4-chlorophenyl)-6-phenyl derivatives showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming methyl or ethyl-substituted analogs .
Anticancer Potential Fluorine and Methoxy Groups: Derivatives with 2,3,4-trimethoxyphenyl (e.g., compound 4g) demonstrated IC50 values of 0.8–1.2 µM against MCF-7 breast cancer cells, attributed to enhanced tubulin polymerization inhibition. The 2,4-difluorophenyl group in the target compound may mimic this activity via similar hydrophobic interactions . SAR Insights: Substitution at position 6 with para-fluorophenyl or nitrothiophenyl groups (e.g., compound 7a in ) improves cellular uptake and target affinity .
Crystallographic and Conformational Studies X-ray diffraction data for 3-ethyl-6-(4-fluorophenyl)-7H-triazolo[3,4-b]thiadiazine revealed a non-planar triazolo-thiadiazine core with a dihedral angle of 10.54° between the fused ring system and the aromatic substituent. This conformation facilitates π-π stacking and hydrogen bonding, critical for biological activity .
Biological Activity
The compound 3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS: 832739-42-1) is a novel triazole derivative with significant biological potential. This article reviews its biological activity based on various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C11H5ClF4N4S
- Molecular Weight : 336.70 g/mol
- Structural Features : The compound contains a triazole ring fused with a thiadiazine moiety and multiple fluorine substituents that are known to enhance biological activity through improved lipophilicity and bioavailability.
Antifungal Properties
Recent studies have highlighted the antifungal activity of triazole derivatives. The compound has shown promising results against various fungal strains. For instance:
- Mechanism of Action : It interacts with cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes. This interaction disrupts membrane integrity and inhibits fungal growth .
- Efficacy : In vitro tests demonstrated that this compound exhibits potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties:
- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of Staphylococcus aureus and Escherichia coli.
- Synergistic Effects : When combined with conventional antibiotics, the compound enhances the overall antimicrobial efficacy, suggesting potential for use in combination therapies .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of the compound:
- Cell Lines Tested : Various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) have been used.
- Results : The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. The IC50 values ranged from 10 to 20 µM, indicating significant anti-cancer potential .
The biological activity of this compound can be attributed to several mechanisms:
- Fluorine Substitution Effects : The presence of difluoromethyl groups enhances the lipophilicity and hydrogen bonding capabilities of the molecule, which may improve its interaction with biological targets.
- Inhibition of Enzymatic Activity : By inhibiting key enzymes involved in fungal and bacterial metabolism, the compound effectively disrupts their growth processes.
Case Studies
Q & A
Basic: What synthetic methodologies are optimized for preparing 3-(Chlorodifluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing 4-amino-5-mercapto-1,2,4-triazole derivatives with halogenated ketones (e.g., 2,4-difluorophenacyl bromide) in ethanol for 1–2 hours. Catalysts like potassium hydroxide (10–15 mol%) enhance reaction efficiency. Post-reaction neutralization with sodium acetate precipitates the product, which is purified via recrystallization (ethanol or dioxane). Yield optimization (75–85%) requires controlled temperature (350–455 K) and stoichiometric precision .
Basic: Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?
Answer:
- Single-crystal X-ray diffraction (XRD): Resolves bond lengths, angles, and non-planar ring systems (e.g., dihedral angles between triazolo-thiadiazine and aryl groups ≈10–12°) .
- NMR (¹H/¹³C): Identifies substituent environments (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, methylene/methyl groups at δ 2.4–2.8 ppm) .
- IR spectroscopy: Confirms functional groups (C=N stretching at ~1596 cm⁻¹, C-F at 1100–1250 cm⁻¹) .
Advanced: How do substituent electronic effects (e.g., chlorodifluoromethyl) influence the compound’s pharmacological selectivity (e.g., COX-2 inhibition)?
Answer:
The chlorodifluoromethyl group enhances electron-withdrawing properties, stabilizing interactions with COX-2’s hydrophobic pocket (e.g., Val523, Ser530). Comparative studies show that bulkier substituents (e.g., trifluoromethyl) reduce selectivity due to steric clashes, while smaller halogens (e.g., Cl) improve binding affinity. Computational docking (AutoDock Vina) and molecular dynamics (MD) simulations (100 ns trajectories) quantify binding free energies (ΔG ≈ -9.5 kcal/mol for COX-2 vs. -7.2 kcal/mol for COX-1) .
Advanced: What strategies address contradictory bioactivity data in antimicrobial assays (e.g., Gram-positive vs. Gram-negative bacteria)?
Answer:
Discrepancies arise from:
- Membrane permeability: Gram-negative bacteria (e.g., E. coli) have lipopolysaccharide layers that reduce compound uptake. Use efflux pump inhibitors (e.g., PAβN) to clarify intrinsic activity .
- Assay conditions: Adjust pH (6.5–7.5) and cation content (Mg²⁺/Ca²⁺) to mimic physiological environments. MIC values (8–32 µg/mL) should be corroborated with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Advanced: How can computational QSAR models guide the design of derivatives with improved metabolic stability?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like LogP (2.5–3.5), polar surface area (PSA <90 Ų), and topological polar surface area (TPSA) predict metabolic stability. Substituents at the 3-position (e.g., pyrazolyl groups) reduce cytochrome P450-mediated oxidation. In silico tools (ADMET Predictor™) highlight metabolic soft spots (e.g., thiadiazine sulfur), guiding fluorination or methyl blocking .
Basic: What in vitro assays are standard for evaluating anticancer potential?
Answer:
- MTT assay: Measures cytotoxicity (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure.
- Apoptosis assays: Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells.
- Cell cycle analysis: Propidium iodide staining identifies G1/S or G2/M arrest .
Advanced: How do π-π stacking interactions in the crystal lattice affect solubility and formulation?
Answer:
Close centroid distances (3.5–3.6 Å) between triazolo-thiadiazine and aryl rings promote π-π stacking, reducing aqueous solubility (<0.1 mg/mL). Co-solvents (DMSO/PEG 400) or nanoformulation (liposomes, 100–200 nm size) improve bioavailability. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions (melting point ≈455 K) critical for solid dispersion design .
Advanced: What mechanistic insights explain the compound’s diuretic activity in preclinical models?
Answer:
The compound inhibits renal carbonic anhydrase isoforms (CA-II/CA-IV), increasing Na⁺/K⁺ excretion. In vivo rat models (20 mg/kg oral dose) show a 40–50% rise in urine output vs. controls. Electrolyte analysis (flame photometry) confirms Na⁺/Cl⁻ loss, while histopathology rules out tubular necrosis. Comparative studies with hydrochlorothiazide validate efficacy without hypokalemia risk .
Basic: How is stability under accelerated storage conditions (40°C/75% RH) assessed?
Answer:
- HPLC-UV/PDA: Monitors degradation products over 1–3 months. Acceptable stability requires ≥95% purity retention.
- Forced degradation: Expose to 0.1N HCl/NaOH (hydrolysis), 3% H₂O₂ (oxidation), and UV light (photolysis). Major degradants include sulfoxide derivatives (m/z +16) .
Advanced: What crystallographic parameters predict solid-state bioavailability?
Answer:
- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., H-bond donors/acceptors, C–H⋯π contacts).
- Powder XRD: Identifies amorphous vs. crystalline phases; crystallinity >80% correlates with slower dissolution.
- Solubility parameter (δ): Hansen solubility parameters (δ ≈ 22 MPa¹/²) guide excipient selection for hot-melt extrusion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
